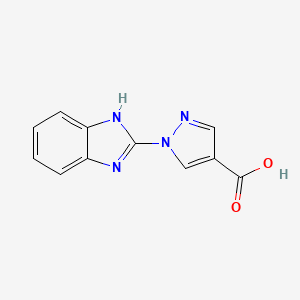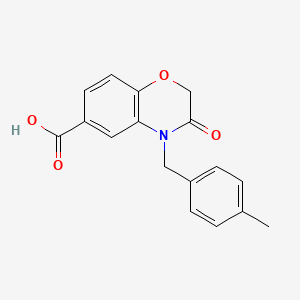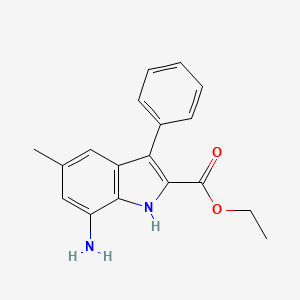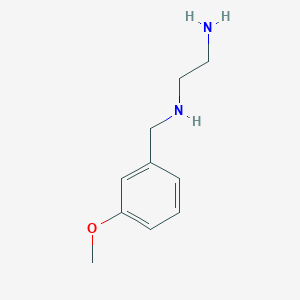
1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as BPCA, is an important organic compound used in a wide variety of scientific applications. It is an aromatic heterocyclic compound with a cyclic structure containing both a pyrazole ring and an aromatic benzoimidazole ring. BPCA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of biologically active compounds such as peptides, proteins, and other small molecules. BPCA is an important building block for many compounds due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antimicrobial activity. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, which showed considerable activity against both gram-positive and gram-negative bacteria, as well as against fungal strains (Desai, Pandya, & Vaja, 2017). Krishnanjaneyulu et al. (2014) also synthesized novel benzimidazole derivatives with notable antimicrobial properties (Krishnanjaneyulu et al., 2014).
Optical and Material Properties
The compound and its derivatives have interesting optical properties. Ge et al. (2014) explored the fluorescence spectral characteristics of novel derivatives synthesized from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, finding a correlation between absorption and emission with substituent groups (Ge et al., 2014). Additionally, Chandrakantha et al. (2013) investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying potential for optical limiting applications (Chandrakantha et al., 2013).
Synthesis and Characterization
There have been significant studies on the synthesis and characterization of derivatives of this compound. Yıldırım et al. (2005) and (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into the mechanisms and structures of these compounds (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).
Biological and Pharmacological Potential
The compound has shown promise in biological and pharmacological studies. Barrett et al. (2011) characterized a derivative of this compound, JNJ-42041935, as a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase, suggesting its potential in treating anemia and other diseases (Barrett et al., 2011). Additionally, El-Meguid (2014) synthesized derivatives with various amino acids and sulfamoyl, evaluating their antimicrobial activities, which indicated significant effectiveness against various bacteria and fungi (El-Meguid, 2014).
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10(17)7-5-12-15(6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFPBDKXQKJAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)
![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)
![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)


![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)


![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)
![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)